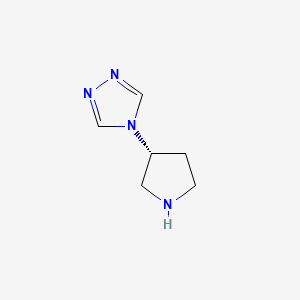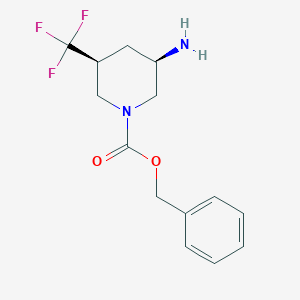
cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a benzyl group, an amino group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium complexes as catalysts under visible light irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radicals. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-Benzyl 3-amino-5-(difluoromethyl)piperidine-1-carboxylate
- cis-Benzyl 3-amino-5-(methyl)piperidine-1-carboxylate
- cis-Benzyl 3-amino-5-(chloromethyl)piperidine-1-carboxylate
Uniqueness
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H17F3N2O2 |
|---|---|
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
benzyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-6-12(18)8-19(7-11)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
KUDZDXNFICPUFM-NWDGAFQWSA-N |
Isomerische SMILES |
C1[C@@H](CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



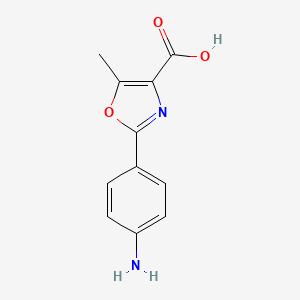

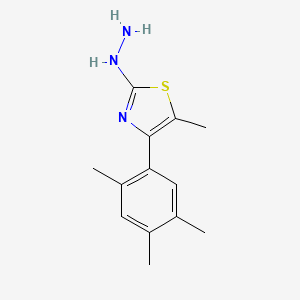

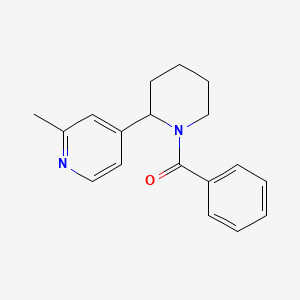

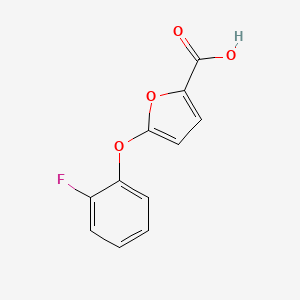
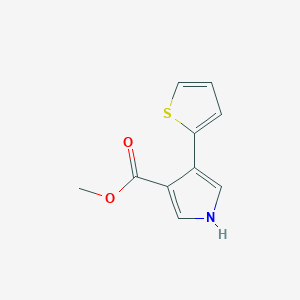
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
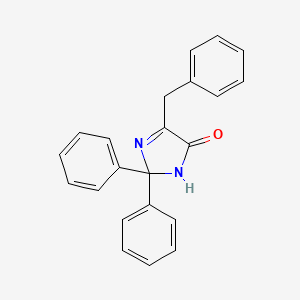
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
